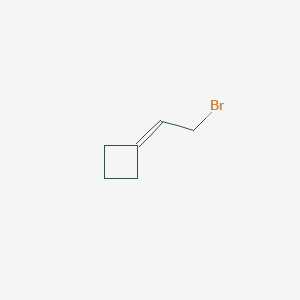
3-(2-Ethylbutanamido)-4-methylbenzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The molecule contains a total of 37 bonds. There are 18 non-H bonds, 8 multiple bonds, 6 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring(s), 1 carboxylic acid(s) (aromatic), 1 secondary amide(s) (aliphatic) and 1 hydroxyl group(s) .Physical And Chemical Properties Analysis
As an amide, this compound shares some general properties with other amides. Amides can be either primary, secondary or tertiary, depending on the number of carbon-containing groups that are attached to them . The amides generally have high boiling points and melting points. These characteristics and their solubility in water result from the polar nature of the amide group and hydrogen bonding .科学的研究の応用
Environmental Impact and Behavior of Similar Compounds
Research has shown that compounds structurally related to 3-(2-Ethylbutanamido)-4-methylbenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), are widely used as preservatives in various products. These compounds, due to their ubiquitous use, have been detected in aquatic environments, where they may act as weak endocrine disrupters. Studies indicate that despite wastewater treatments that can effectively remove such compounds, they persist in the environment at low concentrations, particularly in surface water and sediments. This persistence is attributed to the continuous introduction of these compounds into the environment through consumer products. Further, research has suggested that these compounds, containing phenolic hydroxyl groups, can react with free chlorine to form halogenated by-products, which are more stable and may possess different environmental and health impacts than their parent compounds (Haman, Dauchy, Rosin, & Munoz, 2015).
Health and Safety Assessments
Extensive studies have evaluated the health aspects of compounds similar to 3-(2-Ethylbutanamido)-4-methylbenzoic acid, particularly methyl paraben. These studies highlight that such compounds are generally considered safe based on their historical use as antimicrobial preservatives in food, drugs, and cosmetics. Methyl paraben, for example, is known for its low toxicity profile and lack of evidence for accumulation in the human body. Despite this, there is ongoing research into the potential endocrine-disrupting effects of these compounds, with some studies suggesting the need for further evaluation to fully understand their health implications (Soni, Taylor, Greenberg, & Burdock, 2002).
Pharmacological and Biological Effects
Gallic acid, a compound that shares a structural resemblance with 3-(2-Ethylbutanamido)-4-methylbenzoic acid, has been extensively studied for its anti-inflammatory properties. Research indicates that gallic acid and its derivatives may hold potential for treating various inflammation-related diseases due to their ability to modulate key signaling pathways involved in the inflammatory response. This highlights the broader pharmacological potential of compounds within this chemical class, suggesting areas for further investigation into their therapeutic applications (Bai, Zhang, Tang, Hou, Ai, Chen, Zhang, Wang, & Meng, 2020).
Toxicity and Environmental Impact of Related Ionic Liquids
Research into the toxicity and environmental impact of ionic liquids, such as 1-Ethyl-3-Methylimidazolium Acetate, which share some chemical similarities with 3-(2-Ethylbutanamido)-4-methylbenzoic acid, suggests these compounds are relatively safe for industrial applications. However, comprehensive toxicity information is still required to fully assess their safety. This underscores the importance of evaluating the environmental fate and impact of such compounds before their widespread use in technologies and applications (Ostadjoo, Berton, Shamshina, & Rogers, 2018).
作用機序
Target of Action
The primary target of the compound 3-(2-Ethylbutanamido)-4-methylbenzoic acid is Neuraminidase , an enzyme found in Influenza B virus . Neuraminidase plays a crucial role in the life cycle of the influenza virus, facilitating its release from the host cell after replication.
Result of Action
The molecular and cellular effects of the compound’s action would presumably involve a reduction in the spread of the Influenza B virus within the host. By inhibiting neuraminidase, the compound could potentially prevent the release and spread of newly formed viral particles .
特性
IUPAC Name |
3-(2-ethylbutanoylamino)-4-methylbenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO3/c1-4-10(5-2)13(16)15-12-8-11(14(17)18)7-6-9(12)3/h6-8,10H,4-5H2,1-3H3,(H,15,16)(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXBTVWHOQDPLFN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(=O)NC1=C(C=CC(=C1)C(=O)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60602761 |
Source


|
| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
915923-14-7 |
Source


|
| Record name | 3-(2-Ethylbutanamido)-4-methylbenzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60602761 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-Benzyl-2-azaspiro[3.5]nonan-7-one](/img/structure/B1289772.png)







